Phenol boron trifluoride
Description
Overview of Phenol-Boron Trifluoride Interactions
The interaction between phenol (B47542) and boron trifluoride is a classic example of Lewis acid-base chemistry. smolecule.comsmolecule.com Boron trifluoride, with its electron-deficient boron atom containing an empty p-orbital, acts as a potent Lewis acid. smolecule.comsmolecule.com Phenol, possessing a hydroxyl group with lone pairs of electrons on the oxygen atom, functions as a Lewis base. smolecule.com The phenol donates a lone pair to the empty orbital of the boron atom, forming a dative or coordinate bond. smolecule.com This complexation is energetically favorable and transforms the weakly acidic phenol into a much stronger Brønsted acid. researchgate.net
Table 1: Components of the Phenol-Boron Trifluoride Adduct
| Component | Chemical Formula | Role |
|---|---|---|
| Boron Trifluoride | BF₃ | Lewis Acid |
Role as a Lewis Acid in Contemporary Organic Synthesis
As a versatile Lewis acid, the phenol boron trifluoride complex is a widely used reagent and catalyst in organic synthesis. guidechem.comwikipedia.org Its primary function is to activate substrates for various chemical transformations. smolecule.com The presence of boron trifluoride significantly increases the reactivity of phenolic compounds towards electrophiles. smolecule.com It is particularly effective in activating carbonyl compounds like aldehydes, ketones, and esters for nucleophilic attack. This activation lowers the energy barrier for reactions, facilitating the formation of new chemical bonds.
One of the most prominent applications is in Friedel-Crafts reactions, where the complex facilitates the introduction of acyl or alkyl groups onto aromatic rings. guidechem.com This capability is crucial for the synthesis of a wide range of organic molecules, from pharmaceuticals to agrochemicals. pmarketresearch.com The adduct is also employed in other key reactions, demonstrating its broad utility in modern synthesis.
Table 2: Role of this compound in Key Organic Reactions
| Reaction Type | Role of Adduct | Example Application |
|---|---|---|
| Friedel-Crafts Acylation/Alkylation | Lewis acid catalyst that activates the aromatic ring and/or the electrophile. guidechem.com | Synthesis of active pharmaceutical ingredients (APIs) and intermediates. pmarketresearch.com |
| Aldol Condensation | Activates enolates for carbon-carbon bond formation. | Creation of complex organic molecules from smaller carbonyl-containing units. |
| Diels-Alder Reaction | Catalyst that facilitates cycloaddition to form six-membered rings. | Synthesis of cyclic compounds used in various chemical industries. |
Significance in Catalysis and Advanced Chemical Transformations
The significance of this compound extends to its role as a catalyst in advanced industrial and research applications. It is highly effective in promoting polymerization reactions of unsaturated compounds, such as those used to produce polyethers and epoxy resins. smolecule.comwikipedia.orgpmarketresearch.com In the polymer and resin industry, it serves as a critical catalyst for curing epoxy resins used in high-performance coatings, adhesives, and composite materials for the aerospace and automotive sectors. pmarketresearch.com
In the pharmaceutical sector, the complex is a rapidly growing end-user, where it accelerates drug development by catalyzing the synthesis of APIs and intermediates. pmarketresearch.com Its use in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802) is a notable example. pmarketresearch.com Furthermore, in agrochemical manufacturing, it enables the efficient synthesis of herbicides and pesticides through precise control of electrophilic substitution reactions. pmarketresearch.com
Research has also explored the use of silica-supported boron trifluoride as a mild, solid acid catalyst for the alkylation of phenols. researchgate.netyork.ac.uk These heterogeneous catalysts can offer different selectivity compared to their homogeneous counterparts; for instance, they can be used to selectively promote C-alkylation of ethers, whereas homogeneous systems may lead to ether rearrangement. york.ac.uk This distinction highlights the advanced control over chemical transformations that can be achieved by modifying the catalytic system.
Table 3: Industrial Catalytic Applications of this compound
| Industry | Specific Application | Significance |
|---|---|---|
| Polymer & Resin | Curing agent and catalyst for epoxy and phenolic resins. pmarketresearch.comheyigasglobal.com | Essential for producing high-strength composites, coatings, and adhesives. pmarketresearch.com |
| Pharmaceutical | Catalyst for Friedel-Crafts reactions in API synthesis. pmarketresearch.com | Accelerates the production of drugs, including NSAIDs and novel oncology treatments. pmarketresearch.com |
| Agrochemical | Catalyst for synthesizing herbicides and pesticides. pmarketresearch.com | Enables efficient production of critical crop protection agents like 2,4-D. pmarketresearch.com |
| Fine Chemicals | Reagent for producing organoboron compounds and other intermediates. smolecule.com | Used in the synthesis of a diverse range of valuable chemical products. smolecule.com |
Properties
IUPAC Name |
phenol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.BF3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBJVSTINLYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1309982-58-8 | |
| Record name | Phenol, compd. with trifluoroborane (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50190687 | |
| Record name | Phenol boron trifluoride | |
| Source | EPA DSSTox | |
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Molecular Weight |
161.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106951-44-4, 372-44-1 | |
| Record name | Phenol, reaction products with boron trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106951-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol boron trifluoride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol boron trifluoride | |
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| Record name | Phenol--boron trifluoride | |
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Synthesis and Formation of Phenol Boron Trifluoride Complexes
Direct Reaction Methodologies
The direct formation of phenol-boron trifluoride complexes can be achieved through several approaches, primarily involving the direct interaction of the two core components or through the use of a more manageable BF₃ source.
Gas-Phase Interactions with Phenols
One of the most direct methods for synthesizing phenol-boron trifluoride complexes involves the reaction of phenol (B47542) with gaseous boron trifluoride. smolecule.com This process is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent interference from moisture and oxygen. The reaction proceeds by the coordination of the Lewis acidic BF₃ to the oxygen atom of the phenol, resulting in the formation of a stable complex. This method is fundamental in establishing the direct Lewis acid-base interaction between the two molecules.
Utilization of Boron Trifluoride Etherate Adducts
A widely employed and often more convenient method for generating phenol-boron trifluoride complexes is through the use of boron trifluoride diethyl etherate (BF₃·OEt₂). smolecule.comasianpubs.org This commercially available liquid serves as a less hazardous and more easily handled source of BF₃. smolecule.com In this procedure, the BF₃·OEt₂ is mixed with the phenol, often in a suitable solvent or neat. The boron trifluoride is transferred from the ether to the more strongly Lewis basic phenolic oxygen, forming the desired phenol-BF₃ complex. asianpubs.orgresearchgate.net This approach is common in organic synthesis, where the in situ formation of the complex is often desired to catalyze subsequent reactions. asianpubs.orgresearchgate.net
Influence of Stoichiometry on Adduct Formation
The stoichiometry, or the molar ratio of phenol to boron trifluoride, plays a crucial role in determining the nature of the resulting adduct. Depending on the reaction conditions and the relative amounts of reactants, different complexes can be formed. Commonly reported stoichiometries include 1:1 and 2:1 (phenol:BF₃) adducts. The 2:1 complex, often represented as BF₃·2C₆H₅OH, is a frequently cited species. smolecule.comguidechem.com The specific stoichiometry of the complex can influence its physical properties, such as its state (liquid or solid), and its reactivity as a catalyst or reagent.
Optimization of Reaction Conditions for Complex Generation
The efficient formation of phenol-boron trifluoride complexes is dependent on the careful control of several reaction parameters.
| Parameter | Typical Value/Condition | Rationale |
| Temperature | Ambient to 80°C | Mild temperatures are generally preferred to prevent decomposition or unwanted side reactions. However, some syntheses may require elevated temperatures, such as 110°C, to achieve the desired product. westmont.edu |
| Atmosphere | Inert (Nitrogen or Argon) | The exclusion of moisture and oxygen is critical as BF₃ is highly sensitive to water, which can lead to its hydrolysis and the formation of boric acid and hydrofluoric acid, degrading the desired complex. |
| Solvent | Anhydrous solvents | To prevent the hydrolysis of boron trifluoride, anhydrous solvents are often necessary. heyigasglobal.com The choice of solvent can also influence the reaction rate and product selectivity. researchgate.net |
| Reaction Time | Varies (e.g., 30 minutes to several hours) | The optimal reaction time depends on the specific reactants, temperature, and desired product. westmont.edu |
This table provides a general overview of typical reaction conditions for the synthesis of phenol-boron trifluoride complexes.
Research has shown that for certain reactions catalyzed by BF₃, such as electrophilic aromatic substitutions, specific temperature and time combinations are crucial for maximizing yield and purity. For instance, in one study, the optimal conditions for a reaction involving a phenol derivative and a carboxylic acid in the presence of boron trifluoride were found to be 110°C for 30 minutes. westmont.edu
Purification and Isolation Strategies for Adducts
Once the phenol-boron trifluoride complex has been formed, appropriate methods for its purification and isolation are necessary to obtain a product of desired purity. The physical state of the complex, which can be a liquid or a solid depending on the stoichiometry and temperature, dictates the most suitable purification technique.
Common strategies include:
Distillation under reduced pressure: This method is suitable for liquid complexes and helps to remove volatile impurities.
Recrystallization: For solid adducts, recrystallization from an appropriate solvent can be an effective means of purification.
Melt crystallization: This technique can be employed for the purification of certain alkylated phenols, which may be present in mixtures containing the BF₃ complex. google.com
The choice of purification method is critical for removing unreacted starting materials, byproducts, and any hydrolyzed BF₃ species, ensuring the quality of the final phenol-boron trifluoride adduct.
Lewis Acidity and Coordination Chemistry of Phenol Boron Trifluoride
Fundamental Lewis Acid-Base Principles Governing Adduct Formation
The formation of the phenol-boron trifluoride adduct is governed by the principles of Lewis acid-base theory. Boron trifluoride (BF₃) is a potent Lewis acid. borates.today Its boron atom has an empty p orbital, making it a strong electron-pair acceptor. smolecule.comsmolecule.com Phenol (B47542) (C₆H₅OH), conversely, acts as a Lewis base. The oxygen atom in the hydroxyl group of phenol possesses lone pairs of electrons, which it can donate.
The primary interaction involves the donation of an electron pair from the oxygen atom of phenol to the empty p orbital of the boron atom in BF₃, forming a coordinate covalent bond and resulting in a stable adduct. smolecule.com The strength of this interaction is significant, leading to the formation of a complex that enhances the electrophilic character of the phenolic compound. smolecule.com While BF₃ is a strong Lewis acid, its acidity is moderated by π-bonding within the molecule, a factor that is disrupted upon adduct formation. wikipedia.org The relative Lewis acidity compared to other boron trihalides (BF₃ < BCl₃ < BBr₃) is often explained by the energy required to break this internal π-bonding and pyramidalize the BX₃ molecule upon forming a complex. wikipedia.orgacs.org
The reaction can be influenced by stoichiometry, with both 1:1 and 1:2 phenol-to-BF₃ complexes being reported depending on the reaction conditions.
Electronic Structure and Bonding Characteristics of Phenol-BF3 Systems
The bonding in the phenol-BF₃ adduct is characterized by the formation of a dative bond between the phenolic oxygen and the boron atom. Upon complexation, the geometry at the boron center changes from trigonal planar in free BF₃ to pseudo-tetrahedral in the adduct. acs.org
A key feature of the electronic structure of free BF₃ is the presence of pπ-pπ back-bonding. pw.live The filled p-orbitals of the highly electronegative fluorine atoms donate electron density back to the vacant p-orbital of the central boron atom. This delocalization strengthens the B-F bonds and reduces the Lewis acidity of the molecule. When the adduct with phenol is formed, the boron atom accepts an electron pair from the phenol's oxygen, which reduces this internal back-bonding. acs.org Lengthening the strong B-F bonds during this structural change requires energy, which is a key reason why BCl₃, with its longer and weaker bonds, can act as a stronger Lewis acid towards strong bases. acs.org The formation of the O-B coordinate bond in the phenol-BF₃ system significantly alters the electronic properties of both molecules, notably increasing the reactivity of the phenol toward electrophiles. smolecule.com
Spectroscopic Elucidation of Adduct Structures and Coordination Modes
Spectroscopic methods are essential for confirming the formation of the phenol-BF₃ adduct and elucidating its structure and coordination. NMR and IR spectroscopy, in particular, provide direct evidence of the O-B bond formation and the resulting electronic and structural changes.
NMR spectroscopy is a powerful tool for characterizing phenol-BF₃ complexes in solution. Changes in the chemical shifts of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei upon complexation provide detailed structural information. chemrxiv.org
¹⁹F NMR: The fluorine environment is highly sensitive to the coordination state of the boron atom. The formation of the adduct causes a significant shift in the ¹⁹F NMR signal compared to free BF₃. For instance, studies on similar BF₃ adducts, such as with water, show distinct peaks that can be used to monitor complex formation and reaction progress. cdnsciencepub.com Quality control for the synthesis of phenol-BF₃ complexes can involve monitoring the ¹⁹F NMR signal, which is expected around δ -148 ppm.
¹¹B NMR: The ¹¹B nucleus is also very informative. The chemical shift and signal multiplicity of ¹¹B change markedly upon the transition from a three-coordinate (trigonal planar) to a four-coordinate (tetrahedral) boron center. cardiff.ac.uknih.gov
¹H and ¹³C NMR: The proton and carbon spectra of the phenol moiety are also affected. The coordination of the hydroxyl oxygen to BF₃ alters the electron density across the aromatic ring and at the hydroxyl proton, leading to observable shifts in their respective NMR signals. nih.gov
Table 1: Representative NMR Data for BF₃ Adducts
| Nucleus | System | Typical Chemical Shift (ppm) | Observation |
|---|---|---|---|
| ¹⁹F | BF₃ in acetone | ~146.6 (relative to CFCl₃) | Shift indicates complex formation with solvent. cdnsciencepub.com |
| ¹⁹F | Phenol·BF₃ complex | ~ -148 | Used for quality control of the complex. |
| ¹¹B | General R-OH·BF₃ | Varies | Shift from trigonal to tetrahedral environment. cardiff.ac.uknih.gov |
Note: Specific shift values can vary depending on the solvent, concentration, and temperature.
Infrared (IR) spectroscopy confirms adduct formation by detecting shifts in the vibrational frequencies of key functional groups. okstate.edu
O-H Stretch: In free phenol, the O-H stretching vibration appears as a broad band around 3500-3600 cm⁻¹. openstax.orged.gov Upon coordination to BF₃, the O-H bond is weakened and polarized, causing this band to shift to a lower frequency (red-shift) and often broaden further.
C-O Stretch: The C-O stretching band in phenols is typically found in the 1260-1180 cm⁻¹ region. openstax.org The formation of the O-B bond affects the C-O bond strength, leading to a shift in this absorption band.
B-F Stretch: Free, planar BF₃ exhibits a very strong, characteristic asymmetric B-F stretching absorption. Upon complexation and pyramidalization to a tetrahedral geometry, the symmetry changes, and the B-F stretching frequencies are altered, typically shifting to lower wavenumbers. nih.gov
Table 2: Typical IR Absorption Changes upon Phenol-BF₃ Adduct Formation
| Vibrational Mode | Free Molecule Frequency (cm⁻¹) | Adduct Frequency (cm⁻¹) | Interpretation |
|---|---|---|---|
| O-H Stretch (Phenol) | 3500 - 3600 | Lower frequency (e.g., <3400) | Weakening of O-H bond due to O→B coordination. openstax.orged.gov |
| C-O Stretch (Phenol) | ~1200 | Shifted | Change in C-O bond order. openstax.org |
| B-F Stretch (BF₃) | ~1450 (asymmetric) | Lower frequency | Change in symmetry from D₃h to C₃v or lower. nih.gov |
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. escholarship.org While obtaining a crystal structure of the simple phenol-boron trifluoride adduct can be challenging, analysis of related crystalline compounds provides valuable insights. researchgate.netredalyc.org X-ray analysis of similar adducts confirms the coordination of the Lewis base to the boron center and the resulting tetrahedral geometry. redalyc.org For example, in related structures, the planarity of aromatic rings and the nature of intermolecular forces like hydrogen bonding and π-π stacking are elucidated, which are expected to be important features in the crystal lattice of the phenol-BF₃ complex. redalyc.org
Infrared (IR) Spectroscopy Investigations
Theoretical Insights into Coordination Preferences and Adduct Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the stability, electronic structure, and bonding of the phenol-BF₃ adduct. researchgate.net Theoretical studies can calculate thermodynamic properties, such as the enthalpy of adduct formation, which quantifies the stability of the complex. acs.org
These calculations can model the transition from the planar BF₃ and phenol reactants to the tetrahedral adduct, providing information on the energy barriers and reaction pathways. chemrxiv.org Furthermore, theoretical methods like charge decomposition analysis and bond order calculations can clarify the nature of the O-B bond, revealing the extent of charge transfer from the phenol (Lewis base) to the BF₃ (Lewis acid). researchgate.net Such studies on analogous systems, like the anisole·BF₃ complex, have been used to calculate separation factors for boron isotopes, demonstrating the predictive power of these theoretical approaches. researchgate.net Computational models can also explore coordination preferences, explaining why the oxygen atom is the preferred site of attack and rationalizing the observed regioselectivity in subsequent reactions catalyzed by the complex. chemrxiv.org
Reaction Mechanisms Catalyzed by Phenol Boron Trifluoride
Catalytic Principles and Modes of Substrate Activation
The catalytic activity of phenol (B47542) boron trifluoride is fundamentally rooted in the principles of Lewis acid-base chemistry. Boron trifluoride, with its electron-deficient boron atom, acts as a strong Lewis acid, readily accepting an electron pair from the oxygen atom of phenol to form a stable adduct. This coordination enhances the electrophilic character of the boron center and, in turn, activates the phenol itself or other substrates present in the reaction mixture.
Substrate activation by the phenol-boron trifluoride complex can occur through several modes:
Activation of Electrophiles: The complex can activate electrophiles by coordinating with them, thereby increasing their reactivity towards nucleophiles. For instance, in Friedel-Crafts acylation and alkylation reactions, the complex facilitates the generation of highly reactive acylium or carbocation intermediates. pmarketresearch.comheyigasglobal.com
Activation of Nucleophiles: The phenolic hydroxyl group, once complexed with boron trifluoride, can exhibit altered nucleophilicity. The complex can also influence the nucleophilicity of other molecules in the reaction environment.
Proton Donation: In certain contexts, the phenol-boron trifluoride complex can act as a Brønsted acid, donating a proton to facilitate reactions. This is particularly relevant in reactions where protonation is a key step in the mechanism.
The stoichiometry of the phenol to boron trifluoride can influence the nature of the complex formed (e.g., 1:1 vs. 1:2), which in turn affects its physical properties and catalytic reactivity.
Formation and Stabilization of Reactive Intermediates (e.g., Carbocations, Oxonium Ions)
A key feature of catalysis by phenol boron trifluoride is its ability to facilitate the formation and stabilization of reactive intermediates, such as carbocations and oxonium ions. acs.org
Carbocations: In reactions like Friedel-Crafts alkylation, the phenol-boron trifluoride complex assists in the generation of carbocations from alkyl halides or alcohols. conicet.gov.arresearchgate.net The Lewis acidic boron trifluoride coordinates to the leaving group, facilitating its departure and the formation of a carbocation. conicet.gov.ar This intermediate is stabilized by the counter-ion derived from the catalyst and can then react with an aromatic ring. For example, in the reaction of reduced fluorophenol with boron trifluoride, the BF3 acts as an electrophile to remove a fluoride (B91410) ion, generating a carbocation that then tautomerizes to phenol. stackexchange.com
Oxonium Ions: In reactions involving carbonyl compounds or alcohols, the phenol-boron trifluoride complex can promote the formation of oxonium ions. acs.org The Lewis acid coordinates to the oxygen atom of the carbonyl or hydroxyl group, making it more susceptible to nucleophilic attack or further reaction. For instance, in the glycosylation of phenols, boron trifluoride etherate is used to activate the glycosyl donor, likely proceeding through an oxonium ion intermediate. researchgate.net Similarly, in the reaction of trans-p-menth-6-ene-2,8-diol with aldehydes, boron trifluoride etherate facilitates the formation of an oxocarbenium ion, a type of oxonium ion, which then undergoes an intramolecular ene reaction. acs.org
Mechanistic Pathways in Electrophilic Reactions
This compound is a prominent catalyst for various electrophilic reactions, most notably electrophilic aromatic substitution (SEAr). The mechanistic pathways in these reactions generally involve the following key steps:
Generation of the Electrophile: The phenol-boron trifluoride complex, often in the form of its etherate, activates the electrophilic precursor. For example, in Friedel-Crafts acylation, it coordinates with a carboxylic acid or acyl halide to form a highly electrophilic acylium ion. researchgate.netasianpubs.org
Formation of the Sigma Complex (Wheland Intermediate): The generated electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. conicet.gov.ar
Deprotonation and Regeneration of the Catalyst: A proton is then abstracted from the sigma complex, typically by a weak base present in the reaction mixture, to restore the aromaticity of the ring and yield the final product. The catalyst is regenerated in this step, allowing it to participate in further catalytic cycles. conicet.gov.arstackexchange.com
A specific example is the direct trifluoromethylthiolation of phenols using PhNHSCF3, where boron trifluoride etherate acts as a promoter. rsc.org The reaction proceeds via an electrophilic substitution pathway, with the BF3·Et2O activating the trifluoromethylthiolating agent. rsc.org
Regiochemical and Stereochemical Determinants in Catalysis
The regioselectivity and stereoselectivity of reactions catalyzed by this compound are governed by a combination of steric and electronic factors. chemrxiv.org
Steric hindrance plays a significant role in determining the regiochemical outcome of many reactions catalyzed by the phenol-boron trifluoride complex. researchgate.netasianpubs.org The bulky nature of the boron trifluoride complexed with the phenolic hydroxyl group can block access to the ortho positions of the phenol ring. researchgate.netasianpubs.org
A prime example is the direct acylation of phenols with free carboxylic acids in the presence of boron trifluoride diethyl etherate. researchgate.netasianpubs.org This reaction exhibits a strong para-directing effect, which is attributed to the large steric hindrance of the boron trifluoride-phenolic hydroxyl group complex that prevents ortho-acylation. researchgate.netasianpubs.org
In the alkylation of phenols, steric factors also influence the product distribution. The difference in reactivity between homogeneous and silica-supported BF3 systems can be partly attributed to steric restrictions in the supported system. researchgate.net Furthermore, in the ortho-prenylation of phenols, controlling the stoichiometry of BF3·Et2O is crucial to modulate the product distribution between monoalkylation and cyclization products, a factor influenced by steric crowding around the reactive sites. conicet.gov.ar
Electronic effects, arising from the substituents on the aromatic ring, also exert a strong influence on the regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.com The hydroxyl group of phenol is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. masterorganicchemistry.com
When complexed with boron trifluoride, the electronic nature of the phenolic oxygen is modified. While the complexation reduces the electron-donating ability of the hydroxyl group to some extent, it still directs incoming electrophiles to the ortho and para positions. The interplay between the inherent directing effect of the hydroxyl group and the steric bulk of the BF3 complex often leads to a preference for the para product. researchgate.netasianpubs.org
In substituted phenols, the electronic properties of the other substituents further dictate the position of electrophilic attack. Electron-donating groups enhance the reactivity of the ring and reinforce the ortho and para directing effects, while electron-withdrawing groups deactivate the ring and can influence the regioselectivity. chemrxiv.orgmasterorganicchemistry.com For instance, in the trifluoromethylthiolation of phenols, the functionalization is exclusively para-selective for phenols unsubstituted at both ortho and para positions. However, para-substituted phenols yield the ortho-substituted products. rsc.org
Influence of Steric Effects on Selectivity
Kinetic Studies of Phenol-BF3 Catalyzed Reactions
Kinetic studies provide valuable insights into the reaction mechanisms and the factors influencing the rate of phenol-boron trifluoride catalyzed reactions. Such studies can help to identify the rate-determining step, determine the order of the reaction with respect to each reactant and the catalyst, and calculate the activation energy.
In another study focusing on the curing of epoxy resins with a boron trifluoride monoethylamine (BF3-MEA) complex, the effect of adding phenol was investigated. It was observed that the aromatic structure of phenol weakens the nucleophilicity, resulting in less change in the activation energy of the curing process. nycu.edu.tw
Kinetic investigations, often coupled with spectroscopic techniques like in-situ IR, can help elucidate the roles of different species in the reaction, including the formation and consumption of intermediates. These studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems based on this compound.
Solvent Effects and Reaction Environment Influence on Mechanism
The solvent in which a reaction catalyzed by this compound is conducted is not merely an inert medium but plays a critical role in the reaction mechanism, influencing rates, yields, and product selectivity. The reaction environment, encompassing factors such as the presence of moisture and the use of catalyst supports, further modulates the catalytic activity. The interaction between the solvent, the boron trifluoride (BF₃) catalyst, and the substrates can alter the effective Lewis acidity of the catalyst, stabilize transition states and intermediates, and in some cases, directly participate in the reaction pathway.
The choice of solvent can significantly impact the catalytic efficiency of BF₃ complexes. In the preparation of supported BF₃ catalysts for phenol alkylation, the solvent used during catalyst preparation was found to be crucial. For instance, catalysts prepared in diethyl ether exhibited the highest activity in phenol alkylation, whereas those prepared in toluene (B28343) showed very low phenol conversions. google.com This suggests that the solvent influences the formation and stability of the active catalytic sites on the support. google.com Similarly, for the acylation of alcohols and phenols using a polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) catalyst, the reaction proceeds at different rates depending on the solvent, with acetonitrile (B52724) providing the fastest conversion compared to diethyl ether and dichloromethane (B109758). academie-sciences.fr In the oxidation of aldehydes using the same supported catalyst with hydrogen peroxide, acetonitrile was also identified as the optimal solvent. ijcce.ac.ir
The polarity and coordinating ability of the solvent are key factors. In the alkylation of phenol with cyclohexene, a noticeable solvent effect was observed with nitromethane, which lowered initial reaction rates by nearly an order of magnitude compared to benzene (B151609) or 1,2-dichloroethane (B1671644) and also altered the ortho-para selectivity. unive.it This indicates an influence of the solvent on the electrophilic attack. unive.it In some systems, highly specialized solvents are used to enhance reactivity and selectivity. For example, anhydrous liquid sulfur dioxide has been employed as a solvent medium for the BF₃-catalyzed acylation of aromatic compounds, leading to high conversion and selectivity. google.com
The immediate reaction environment around the catalytic center, created by the formation of the phenol-boron trifluoride complex itself, can dictate the reaction's regioselectivity. In the direct acylation of phenols, the para-directing effect is attributed to the significant steric hindrance of the large boron trifluoride-phenolic hydroxyl group complex, which physically blocks electrophilic attack at the ortho positions. researchgate.net The stoichiometry of the phenol to BF₃ (e.g., 1:1 vs 1:2) can also influence the nature of the complex formed, thereby affecting its reactivity.
The following table summarizes research findings on the effect of various solvents on reactions catalyzed by a supported boron trifluoride complex.
Table 1: Effect of Solvent on the Acylation of 2-Phenylethanol with Acetic Anhydride Catalyzed by PVPP-BF₃
| Entry | Solvent | Reaction Time (hours) | Conversion (%) |
|---|---|---|---|
| 1 | Dichloromethane (CH₂Cl₂) | 4 | 48 |
| 2 | Diethyl ether (Et₂O) | 2.5 | 76 |
| 3 | Acetonitrile (CH₃CN) | 0.5 | 99 |
Data sourced from a study on the acylation of alcohols and phenols promoted by polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃). The reaction was conducted with 1 mmol of 2-phenylethanol, 2 mmol of acetic anhydride, and 0.025 g of the catalyst at room temperature. academie-sciences.fr
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-dichloroethane |
| 2-Phenylethanol |
| Acetic Anhydride |
| Acetonitrile |
| Benzene |
| Boric Acid |
| Boron Trifluoride |
| Boron Trifluoride Diethyl Etherate |
| Cyclohexene |
| Dichloromethane |
| Diethyl Ether |
| Hydrogen Fluoride |
| Hydrogen Peroxide |
| Liquid Sulfur Dioxide |
| Nitromethane |
| Phenol |
| Polyvinylpolypyrrolidone |
Applications in Advanced Organic Synthesis
The phenol (B47542) boron trifluoride complex, and closely related systems involving boron trifluoride and phenolic substrates, are instrumental in a variety of synthetic strategies. The Lewis acidity of the boron center is central to its function, activating substrates and reagents to enable bond formations that would otherwise be challenging.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry for functionalizing aromatic rings. The use of boron trifluoride in conjunction with phenols provides a powerful catalytic system for these transformations.
The direct acylation of phenols is a vital reaction for the synthesis of hydroxyaryl ketones, which are important intermediates for various pharmaceuticals and other fine chemicals. sci-hub.sestackexchange.com Boron trifluoride, often in the form of its complexes such as the phenol adduct or diethyl etherate, is an effective catalyst for this transformation. researchgate.netacs.org The reaction typically involves the condensation of a phenol with a carboxylic acid or its derivative. chemrxiv.orgresearchgate.net
A key advantage of using boron trifluoride-based catalysts is the high regioselectivity observed. The formation of a bulky complex between boron trifluoride and the phenolic hydroxyl group sterically hinders the ortho positions of the phenol. chemrxiv.orgresearchgate.net This steric hindrance directs the incoming acyl group preferentially to the para position, leading to the selective formation of p-hydroxyaryl ketones. chemrxiv.orgresearchgate.net This para-directing effect is a significant benefit over other Lewis acids like aluminum chloride, which can lead to mixtures of ortho and para isomers. nih.gov
Research has demonstrated the utility of this method with a variety of phenolic compounds and acylating agents. For instance, the Friedel-Crafts acylation of 3-hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride results in exclusive acylation at the C-2 position for substrates unsubstituted at C-1. osaka-u.ac.jp The reaction conditions are generally mild, and the process is noted for its convenience and high yields. osaka-u.ac.jp
Table 1: Representative Examples of BF₃ Catalyzed Acylation of Phenols
| Phenolic Substrate | Acylating Agent | Catalyst System | Major Product | Reference |
| Phenol | Acetic Anhydride | BF₃ | p-Hydroxyacetophenone | researchgate.netacs.org |
| Resorcinol | Phenylacetic Acid | BF₃·OEt₂ | 1-(2,4-dihydroxyphenyl)-2-phenylethanone | mdpi.com |
| 3-Hydroxy-6H-dibenzo[b,d]pyran | Acetic Acid | BF₃ | 2-Acetyl-3-hydroxy-6H-dibenzo[b,d]pyran | osaka-u.ac.jp |
| Phenol | 4-Methoxy Phenyl Acetic Acid | BF₃·OEt₂ | Ortho-substituted ketone | nih.gov |
Friedel-Crafts alkylation is another fundamental electrophilic aromatic substitution reaction where boron trifluoride-phenol complexes find significant use. This reaction introduces alkyl groups onto the aromatic ring and is crucial for producing alkylphenols, which are precursors to antioxidants, resins, and pharmaceuticals. The alkylation of phenols is typically achieved using electrophiles like olefins or alcohols, catalyzed by Lewis acids such as boron trifluoride.
The complex formed between phenol and boron trifluoride activates the aromatic ring towards electrophilic attack. researchgate.net Similar to acylation, the choice of catalyst can influence the regioselectivity of the reaction. Catalysts like BF₃ often promote the formation of p-substituted products when alkylating phenols with olefins. The process is valuable for the synthesis of a wide range of organic molecules with specific functionalities. researchgate.net For example, BF₃ complexes are used in the production of polyisobutenylphenols, which are important industrial additives.
The introduction of a cyano group onto a phenolic ring is a valuable transformation, as aromatic nitriles are versatile intermediates for synthesizing amines, carboxylic acids, and various nitrogen-containing heterocycles. Boron trifluoride etherate (BF₃·OEt₂) has emerged as a key Lewis acid promoter for the electrophilic cyanation of phenol derivatives. acs.org
While a pre-formed phenol-boron trifluoride complex is not always the starting reagent, its formation in situ is a key step in the proposed reaction mechanism. chemrxiv.org The reaction involves activating a phenol with BF₃·OEt₂, sometimes in conjunction with another Lewis acid like AlCl₃, followed by treatment with an electrophilic cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or methyl thiocyanate (B1210189) (MeSCN). researchgate.netacs.orgchemrxiv.org The Lewis acid coordinates to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring. It also activates the cyanating agent. This dual activation facilitates the electrophilic attack of the "CN⁺" equivalent onto the phenol ring.
This method exhibits high efficiency and excellent regioselectivity, often favoring ortho-cyanation in 3-substituted phenols. researchgate.netchemrxiv.org The protocol is compatible with various functional groups, which is a significant advantage over other methods that require harsh conditions.
Table 2: Electrophilic Cyanation of Phenols Mediated by Boron Trifluoride
| Substrate | Cyanating Agent | Catalyst/Promoter | Product Type | Reference |
| Indoles, Pyrroles | NCTS | BF₃·OEt₂ | 3-Cyanoindoles, 2-Cyanopyrroles | acs.org |
| 3-Substituted Phenols | MeSCN | AlCl₃ / BF₃·OEt₂ | Ortho-cyanated phenols | chemrxiv.org |
| Phenol Derivatives | NCTS | BF₃·OEt₂ | Aromatic Nitriles | |
| para-Quinone Methides | tert-Butyl Isocyanide | BF₃·OEt₂ | α-Diaryl Nitriles | sci-hub.se |
Acid-Catalyzed Rearrangement Reactions
The strong Lewis acidity of the phenol boron trifluoride complex also makes it an effective catalyst for various molecular rearrangements, which are essential for constructing complex molecular skeletons from simpler precursors.
The Fries rearrangement is an important organic reaction for the conversion of phenolic esters to hydroxy aryl ketones. sci-hub.sestackexchange.com This rearrangement is catalyzed by Lewis acids, with boron trifluoride being a notable example alongside others like aluminum chloride and hydrofluoric acid. sci-hub.se The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. stackexchange.com
The catalytic cycle is believed to involve the coordination of the Lewis acid (BF₃) to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the acyl-oxygen bond, generating an acylium ion intermediate. sci-hub.se This electrophilic intermediate then attacks the activated phenolic ring in a manner analogous to a Friedel-Crafts acylation. The reaction conditions, such as temperature and solvent, can be adjusted to favor either the ortho or para product. stackexchange.com For instance, lower temperatures often favor the para product, which is under thermodynamic control, while higher temperatures can favor the ortho product, which is under kinetic control. sci-hub.se
The dienone-phenol rearrangement is a classic acid-catalyzed reaction that converts cyclohexadienones into substituted phenols, facilitating the synthesis of multi-substituted aromatic compounds. Boron trifluoride etherate is a commonly employed catalyst for this transformation. The rearrangement involves the migration of a substituent from the C4-position of the dienone to an adjacent carbon, followed by aromatization to yield the phenolic product.
This reaction is a powerful tool in total synthesis. For example, it has been used in the synthesis of spiro[4.5]dec-7-ene-6,9-dione from a bicyclic dienone precursor, catalyzed by a boron trifluoride-ether complex. More recently, BF₃·OEt₂ has been used to promote dienone-phenol type rearrangements to synthesize novel phosphepines that exhibit aggregation-induced emission (AIE) effects, highlighting the reaction's utility in materials science. The reaction pathway can sometimes compete with other rearrangements, such as the quinol-enedione rearrangement, and the choice of acid catalyst can be critical. While BF₃·OEt₂ was used in early studies, it can sometimes lead to complex mixtures, necessitating the exploration of other Brønsted or Lewis acids for cleaner transformations.
Meinwald Rearrangement of Epoxides
Cycloaddition and Annulation Reactions
The Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, can be significantly accelerated by Lewis acid catalysts, including this compound. synarchive.com The catalyst, such as boron trifluoride, coordinates to the dienophile, making it more electrophilic and thus more reactive towards the diene. sinica.edu.tw This catalytic effect maintains the concerted mechanism and high stereoselectivity characteristic of the reaction. sinica.edu.tw
Boron trifluoride etherate (BF3·OEt2) is commonly employed for this purpose. synarchive.com It has been used to promote imino-Diels-Alder cycloadditions between ketimine-isatin derivatives and trans-isoeugenol, demonstrating its utility in constructing complex heterocyclic systems. researchgate.net The reactions can be classified as normal or inverse electron demand Diels-Alder reactions, depending on the electronic nature of the diene and dienophile. sinica.edu.twnih.gov The Lewis acid catalysis is particularly effective in normal demand reactions where an electron-rich diene reacts with an electron-poor dienophile. sinica.edu.tw
Table 3: Lewis Acid Catalysis in Diels-Alder Reactions
| Catalyst | Role of Catalyst | Dienophile Type | Reaction Variant | Ref. |
| This compound | Lewis Acid | General Dienophiles | [4+2] Cycloaddition | |
| Boron Trifluoride | Coordination to dienophile, increases electrophilicity | General Dienophiles | [4+2] Cycloaddition | sinica.edu.tw |
| BF3·OEt2 | Lewis Acid Promoter | Ketimine-isatin derivatives | Imino-Diels-Alder | researchgate.net |
The synthesis of chromones, a class of oxygen-containing heterocyclic compounds, often involves cyclization or annulation reactions catalyzed by Lewis acids. researchgate.netijrpc.com Phenols and their derivatives are common starting materials for constructing the chromone (B188151) scaffold. researchgate.netresearchgate.net
Boron trifluoride diethyl etherate has been utilized as a catalyst in the cyclization of alkyl derivatives to produce 3-substituted-7-methoxy-4H-1-benzopyran-4-ones (chromones). ijrpc.com These reaction conditions are noted for being relatively mild while providing high yields. ijrpc.com In a different approach, the Yb(OTf)3-catalyzed annulation of phenols with 5-alkylidene Meldrum's acids has been shown to be an efficient method for assembling various chromones and related heterocycles like 4-chromanones and coumarins. researchgate.net This method proceeds through distinct pathways, such as Friedel-Crafts C-alkylation/O-acylation, with the regioselectivity controlled by the substitution pattern of the alkylidene group. researchgate.net BF3·OEt2 has also been shown to catalyze the O-to-C rearrangement of phenolic ethers to form 4-aryldihydrocoumarins, which are precursors or analogs of chromones. researchgate.net
Table 4: Synthesis of Chromones using Lewis Acid Catalysis
| Starting Material | Catalyst | Key Transformation | Product | Ref. |
| Alkyl derivatives of phenols | BF3·OEt2 | Cyclization | 3-substituted chromones | ijrpc.com |
| Phenols and 5-alkylidene Meldrum's acids | Yb(OTf)3 | Annulation | Chromones, 4-chromanones, coumarins | researchgate.net |
| Phenolic ethers | BF3·OEt2 | O-to-C Rearrangement/Cyclization | 4-Aryldihydrocoumarins | researchgate.net |
Diels-Alder Cycloadditions
Glycosylation Reactions
This compound and related BF3 complexes are highly effective catalysts for glycosylation reactions, particularly the O-glycosylation of phenols. nih.gov When BF3·OEt2 is used as the catalyst for the glycosylation of phenols with glycosyl trichloroacetimidates that have a participating group at the 2-O position, the desired 1,2-trans-O-glycosides are formed in excellent yields, avoiding the formation of 1,2-cis anomers. nih.gov This catalyst is particularly adept at promoting the conversion of 1,2-orthoester intermediates, which form at low temperatures, into the final 1,2-trans-O-glycosides at higher temperatures. nih.gov
Boron trifluoride activation of trichloroacetimidate (B1259523) donors has also proven to be an efficient method for the α-mannosylation of tyrosine-containing acceptors, showing good compatibility with carbamate (B1207046) protecting groups. thieme-connect.com In some cases, BF3·OEt2 can be used as an additive to control stereoselectivity; it was found to be an α-directing additive in the glycosylation of 2,3-oxazolidinone protected glucosamine (B1671600) thioglycoside donors with phenol acceptors. nih.gov Furthermore, boron trifluoride diethyl etherate is a suitable Lewis acid for promoting the C-glycosylation of naphthols via a Fries-type rearrangement, where an initially formed O-glycoside rearranges to a C-glycoside. researchgate.net
Table 5: Phenol Glycosylation using Boron Trifluoride Catalysts
Hydroxylation and Fluorination Methodologies
This compound and its constituent components play a role in hydroxylation and fluorination reactions. ontosight.ai The complex itself can act as a catalyst or reagent to introduce hydroxyl groups into organic molecules. ontosight.ai A system comprising hydrogen peroxide in hydrogen fluoride (B91410)/boron trifluoride has been used for the direct oxyfunctionalization of benzene (B151609) and alkylbenzenes to produce phenols. acs.org
Due to its BF3 component, the this compound complex can also be involved in fluorination processes. ontosight.ai The boron trifluoride can act as a fluoride source or as a Lewis acid to facilitate fluorination. For instance, BF3 can react with reduced fluorophenols, where it acts as an electrophile to abstract a fluoride ion, generating a carbocation and the tetrafluoroborate (B81430) anion (BF₄⁻). This process facilitates the formation of phenol as the final product through tautomerization.
Condensation and Polymerization Reactions
The complex demonstrates notable catalytic activity in reactions involving condensation and polymerization, leading to the formation of valuable heterocyclic compounds and industrial polymers.
The Pechmann condensation is a cornerstone method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. While direct studies on the phenol-boron trifluoride complex itself are limited in this specific context, the catalytic efficacy of closely related boron trifluoride-based reagents highlights the crucial role of the BF₃ moiety.
Boron trifluoride and its derivatives serve as potent Lewis acid catalysts that can activate the carbonyl group of the β-ketoester, facilitating the initial transesterification with the phenol. This is followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin (B35378) scaffold.
Research has shown that modified boron trifluoride catalysts are highly effective. For instance, a solid heterogeneous catalyst, polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃), has been successfully used to promote the Pechmann condensation between various phenols and ethyl acetoacetate. scispace.com This method offers advantages such as the non-corrosive nature of the catalyst and its enhanced Lewis acidity. scispace.com Similarly, boron trifluoride dihydrate (BF₃·2H₂O) has been employed as an efficient activator for the reaction, leading to excellent yields of 4-methylcoumarins under mild conditions. nih.govresearchgate.net The reaction proceeds through hydroxyalkylation, transesterification, and dehydration steps. nih.gov
The general procedure involves heating a mixture of a substituted phenol with a β-ketoester in the presence of the boron trifluoride-based catalyst. nih.govresearchgate.net The high yields obtained underscore the effectiveness of BF₃ as a catalyst in this transformation.
Table 1: Synthesis of 4-Methylcoumarins via Pechmann Reaction using Boron Trifluoride Dihydrate Catalyst nih.gov
| Phenol Reactant | β-Ketoester | Product (4-Methylcoumarin Derivative) | Yield (%) |
| Resorcinol | Methyl acetoacetate | 7-Hydroxy-4-methylcoumarin | 98 |
| 3-Methoxyphenol | Methyl acetoacetate | 7-Methoxy-4-methylcoumarin | 99 |
| 3-Chlorophenol | Methyl acetoacetate | 7-Chloro-4-methylcoumarin | 98 |
| Catechol | Methyl acetoacetate | 8-Hydroxy-4-methylcoumarin | 99 |
| Pyrogallol | Methyl acetoacetate | 7,8-Dihydroxy-4-methylcoumarin | 98 |
Phenol-formaldehyde resins are important industrial polymers with wide applications. The phenol-boron trifluoride complex is utilized as a highly effective catalyst in their production. heyigasglobal.compmarketresearch.com Its role is particularly prominent in the synthesis of specialized phenolic resins, such as the dicyclopentadiene (B1670491) (DCPD) type. jfe-steel.co.jp
In the production of DCPD-type phenolic resins, the boron trifluoride phenol complex acts as a homogeneous acid catalyst. jfe-steel.co.jp It facilitates the condensation reaction between dicyclopentadiene and phenol. The resulting resins possess advantageous properties, including a low dielectric constant, low water absorption, and high heat resistance, making them suitable for use in electronic materials like circuit boards and semiconductor sealing materials. jfe-steel.co.jp The catalytic action of boron trifluoride is also mentioned in the preparation of bis(hydroxyphenyl)alkanes, which are monomers for improved, flexible, and tough phenol-formaldehyde resins. google.com Boron-modified phenolic resins (BPF) in general exhibit enhanced characteristics such as superior heat resistance and ablative properties. mdpi.com
Table 2: Comparison of Catalytic Methods in DCPD-Type Phenolic Resin Production jfe-steel.co.jp
| Catalyst Type | Method | Post-Reaction Process | Key Advantage |
| Boron trifluoride phenol complex | Homogeneous | Catalyst must be adsorbed and removed by filtration. | Effective condensation catalysis. |
| Cation exchange resin | Heterogeneous | Simple removal of the catalyst film or beads. | Eliminates the need for complex filtration. |
Pechmann Condensation for Coumarin Synthesis
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide. mdpi.comlibretexts.org this compound can be considered an intermediate or participant in such reactions, primarily due to its organoboron component. ontosight.ai
The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org For a phenol derivative to participate, its hydroxyl group must be converted into a better leaving group. However, advancements have explored the direct use of phenol derivatives. mdpi.comthieme-connect.com
In this context, the boron trifluoride complex of phenol or related organotrifluoroborates can act as the organoboron partner. Potassium organotrifluoroborates (RBF₃K) are stable, crystalline solids that are often used in Suzuki-Miyaura couplings. acs.org They are thought to slowly hydrolyze under the reaction conditions to release the corresponding boronic acid, which then enters the catalytic cycle. acs.org Some Lewis acids can mediate the transmetalation step even in the absence of a base. chemrxiv.org The use of phenol derivatives in this key C-C bond-forming reaction represents a greener alternative to traditional organohalides. mdpi.com
Other Noteworthy Catalytic Transformations
The Lewis acidity of the phenol-boron trifluoride complex makes it a versatile catalyst for several other important organic transformations beyond condensation and C-C coupling.
Friedel-Crafts Acylation and Alkylation: The complex is an effective catalyst for Friedel-Crafts reactions. It activates carboxylic acids for the acylation of phenols, allowing for the regioselective introduction of acyl groups onto the aromatic ring. smolecule.com This reaction is fundamental in the synthesis of various pharmaceuticals and dyes. smolecule.com Similarly, it catalyzes the alkylation of phenols. smolecule.com
Fries Rearrangement: The BF₃-H₂O system, a related Brønsted acid catalyst, has been shown to be highly efficient for the Fries rearrangement of phenolic esters. researchgate.net This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxyketones in high yields under mild conditions. researchgate.net
Polymerization: The phenol-boron trifluoride complex can serve as a catalyst for the polymerization of various monomers, especially those containing hydroxyl groups, which is of interest for developing novel polymers. smolecule.com
Epoxide Ring-Opening: Boron trifluoride complexes are well-known for their ability to catalyze the ring-opening of epoxides, a key step in the synthesis of many natural products and functional molecules.
Computational and Theoretical Investigations of Phenol Boron Trifluoride Systems
Quantum Chemical Approaches for Electronic Structure Elucidation
Quantum chemical methods are pivotal in understanding the electronic structure of the phenol-boron trifluoride (BF₃) adduct. These computational techniques provide insights into the molecular orbitals, charge distribution, and bonding characteristics that govern the complex's properties and reactivity.
Boron trifluoride is a potent Lewis acid due to the electron-deficient nature of the boron atom, which possesses an empty p-orbital. smolecule.comamazonaws.com Phenol (B47542), a Lewis base, interacts with BF₃ by donating a lone pair of electrons from its hydroxyl oxygen atom to the empty p-orbital of boron, forming a coordinate covalent bond. amazonaws.com This interaction results in the formation of a stable adduct.
Density Functional Theory (DFT) is a commonly employed quantum chemical method for studying such systems. researchgate.netresearchgate.net Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are utilized to optimize the geometry and calculate electronic properties. researchgate.net These calculations can elucidate the changes in electron density upon complexation. For instance, Natural Bond Orbital (NBO) analysis can reveal the extent of charge transfer from the phenol to the BF₃ moiety and the nature of the newly formed B-O bond. researchgate.net
Frontier Molecular Orbital (FMO) theory is another critical tool. researchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of phenol (the Lewis base) and the Lowest Unoccupied Molecular Orbital (LUMO) of BF₃ (the Lewis acid) is central to the formation of the adduct. amazonaws.com The energy gap between these orbitals influences the stability and reactivity of the resulting complex. researchgate.net Computational studies show that complexation with BF₃ can lower the energy gap, indicating increased reactivity. researchgate.net
Furthermore, methods like the self-consistent field (SCF) approach with extended Gaussian-type basis sets have been used to calculate the electronic structure of BF₃ itself, providing a foundational understanding of its acceptor properties. rsc.org The molecular electrostatic potential (MEP) surface is also calculated to visualize the electron-rich and electron-deficient regions of the molecules, predicting how they will interact. researchgate.net
Table 1: Key Quantum Chemical Methods and Their Applications
| Method/Theory | Application in Phenol-BF₃ Systems | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, electronic property calculation. researchgate.netresearchgate.net | Optimized molecular structure, bond lengths, and angles. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and hyperconjugative interactions. researchgate.net | Quantifies charge transfer, describes the nature of the B-O bond. researchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Examination of HOMO-LUMO interactions. researchgate.net | Explains the stability and reactivity of the adduct. amazonaws.comresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. researchgate.net | Predicts sites of electrophilic and nucleophilic attack. researchgate.net |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping the reaction pathways and identifying the transition states involved in reactions where the phenol-BF₃ complex is a key participant. These theoretical investigations provide a detailed, step-by-step understanding of the reaction mechanisms, which can be difficult to probe experimentally.
High-level ab initio and DFT methods are employed to calculate the potential energy surface (PES) of a reaction. acs.org By locating the minima (reactants, intermediates, and products) and the first-order saddle points (transition states) on the PES, a complete reaction coordinate diagram can be constructed. mdpi.com This diagram reveals the energy barriers (activation energies) for each step of the reaction.
For instance, in reactions catalyzed by BF₃, such as the alkylation of phenols, computational models can trace the pathway from the initial formation of the phenol-BF₃ adduct to the final product. conicet.gov.ar The calculations can show how the coordination of BF₃ to the phenolic oxygen activates the aromatic ring towards electrophilic attack. conicet.gov.ar The structures and energies of transition states for key steps, like the attack of an electrophile on the phenol ring, can be determined.
In the context of related reactions, such as the Baeyer-Villiger reaction assisted by BF₃, computational studies have shown that the catalyst significantly lowers the transition state energies compared to the uncatalyzed reaction. acs.org Similarly, in the conversion of cannabinoids catalyzed by BF₃ etherate, modeling has been used to investigate the transition states for ring closure, explaining the observed product selectivity. researchgate.net These studies often involve frequency calculations to confirm that a located stationary point is indeed a minimum or a transition state on the PES. mit.edu
Table 2: Computational Findings on Reaction Pathways
| Reaction Type | Computational Method | Key Findings |
| Alkylation of Phenols | DFT | BF₃ coordination to the phenolic oxygen activates the ring for electrophilic substitution. conicet.gov.ar |
| Baeyer-Villiger Reaction | ab initio, DFT acs.org | BF₃ catalysis dramatically lowers the energy of the transition state. acs.org |
| Cannabinoid Conversion | DFT (B3LYP/6-31G*) researchgate.net | Modeled transition states explain the selective formation of Δ⁹-THC. researchgate.net |
Prediction of Reactivity and Selectivity in Catalytic Systems
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of catalytic systems involving phenol-boron trifluoride. By modeling different reaction pathways and comparing their activation energies, researchers can forecast the most likely products and understand the factors that control the reaction's outcome.
The catalytic activity of the phenol-BF₃ system is often related to the enhanced acidity of the complex. The coordination of BF₃ to the phenol increases the acidity of the phenolic proton, which can then protonate other substrates, initiating a reaction. researchgate.net Computational models can quantify this increase in acidity.
Selectivity, such as regioselectivity in the alkylation of phenols, can be predicted by comparing the energies of the transition states leading to different isomers (e.g., ortho vs. para substitution). conicet.gov.ar The pathway with the lower activation energy will be kinetically favored, leading to the major product. For example, in the ortho-prenylation of phenols, the amount of BF₃·Et₂O was found to be a critical factor controlling the selectivity between mono-alkylation and cyclization, a phenomenon that can be rationalized through computational modeling of the competing pathways. conicet.gov.ar
Furthermore, computational studies can investigate the influence of substituents on both the phenol and the reactant, providing insights into how electronic and steric effects impact reactivity and selectivity. researchgate.net In the context of reductions catalyzed by related borane (B79455) catalysts, Hammett studies combined with quantum chemical calculations have been used to correlate substituent effects with reaction rates. mdpi.com
The choice of catalyst and reaction conditions can also be guided by these predictions. For example, comparing the catalytic activity of homogeneous BF₃ with a silica-supported BF₃ catalyst revealed differences in reactivity, which were attributed to steric restrictions and the weaker Lewis acidity of the supported system, as suggested by computational analysis. researchgate.net
Analysis of Intermolecular Interactions and Adduct Stability
The primary interaction is the Lewis acid-base dative bond between the oxygen of the phenol and the boron of BF₃. amazonaws.com High-level ab initio calculations can be used to determine the enthalpy of adduct formation, which is a direct measure of the bond's strength and the adduct's stability. mdpi.com The stoichiometry of the complex, which can be 1:1 or 1:2 (phenol:BF₃), also influences its stability and can be investigated computationally.
Beyond the primary dative bond, other non-covalent interactions can play a role. These can include hydrogen bonding, particularly if a solvent is present. mdpi.com For example, studies on BF₃ adducts in dichloromethane (B109758) (DCM) solution have shown that specific hydrogen bonding between DCM and both the Lewis base and the adduct significantly influences the measured enthalpy of formation. mdpi.com
Atoms-in-Molecules (AIM) theory and NBO analysis are computational tools used to characterize these interactions. researchgate.net AIM can identify bond critical points (BCPs) that signify the presence of an interaction, while NBO analysis can quantify the stabilization energy associated with interactions like hydrogen bonds or charge transfer. mdpi.com For instance, NBO analysis has been used to show the formation of C-H···F hydrogen bonds within certain BF₃ complexes. mdpi.com
Vapor-pressure measurements and freezing point data have also been used experimentally to assess the stability of phenol-BF₃ complexes, such as the BF₃·phenol and BF₃·2phenol adducts. aip.org These experimental findings provide valuable benchmarks for validating the accuracy of computational models.
Table 3: Intermolecular Interactions in Phenol-BF₃ Systems
| Interaction Type | Computational Tool | Significance |
| Lewis Acid-Base (B-O bond) | ab initio, DFT mdpi.com | Primary interaction determining adduct formation and stability. amazonaws.com |
| Hydrogen Bonding | DFT with solvation models mdpi.com | Influences adduct stability in solution. mdpi.com |
| van der Waals forces | DFT with dispersion correction | Contribute to the overall stability of the complex. |
| Intramolecular H-bonds | NBO, AIM mdpi.com | Can stabilize specific conformations of the adduct. mdpi.com |
Conformational Analysis and Energy Landscape Mapping
Molecules are not static entities; they can adopt various spatial arrangements or conformations. Conformational analysis of the phenol-boron trifluoride system involves identifying the stable conformers and mapping their relative energies on a potential energy surface (PES).
Computational methods are essential for exploring the conformational space of the adduct. uga.eduunibo.it A systematic or stochastic search can generate numerous possible starting geometries. These structures are then optimized using quantum chemical methods (like DFT) to find the local minima on the PES. researchgate.net Each minimum corresponds to a stable conformer.
For the phenol-BF₃ adduct, the key degrees of freedom include the rotation around the C-O and B-O bonds. By systematically changing these dihedral angles and calculating the energy at each point, a conformational energy landscape map can be constructed. uga.eduanu.edu.au This map provides a comprehensive view of the low-energy conformations and the energy barriers separating them.
The relative populations of different conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution. The most stable conformer is the one with the lowest energy. researchgate.net The existence of multiple stable conformers can be significant, as different conformers may exhibit different reactivities.
Frequency calculations are performed not only to confirm that the optimized structures are true minima but also to compute thermodynamic properties like enthalpy and Gibbs free energy, which are crucial for determining the relative stability of conformers. mit.edu These computational approaches, often combined with experimental techniques like rotational spectroscopy, provide a detailed picture of the structure and internal dynamics of the molecular system. unibo.it
Emerging Research Frontiers and Diverse Applications
Utilization in Polymer Chemistry and Advanced Materials Science
The phenol (B47542) boron trifluoride complex is a critical catalyst in the synthesis of various polymers and advanced materials. Its primary function is as a Lewis acid catalyst, facilitating reactions that lead to the formation of materials with desirable thermal and mechanical properties. guidechem.comontosight.ai The global demand for high-performance materials in sectors like aerospace, automotive, and electronics has underscored the importance of catalysts like the phenol boron trifluoride complex in producing epoxy resins, coatings, adhesives, and composite materials. pmarketresearch.com
This compound is widely employed as a catalyst for the production of key industrial polymers, including epoxy resins, phenolic resins, and polyolefins. pmarketresearch.comheyigasglobal.com Its catalytic activity is crucial in epoxy resin production, where it serves as a curing agent or accelerator. pmarketresearch.com The complex's ability to promote polymerization extends to monomers containing hydroxyl groups. smolecule.com
A significant advancement in this field is the direct living cationic polymerization of unprotected p-hydroxystyrene using a boron trifluoride complex (boron trifluoride etherate, a related compound). cmu.edu This process is noteworthy because the hydroxyl group on the monomer typically complicates direct polymerization and often requires a protective group. cmu.edu The success of this controlled polymerization is attributed to the stability of the BF₃ complex and its tolerance of the phenolic hydroxyl groups, enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu This breakthrough represents the first example of a direct living polymerization of p-hydroxystyrene without the need for protecting the hydroxy groups. cmu.edu
Research has also detailed the polymerization of fatty acids with a boron trifluoride-phenol complex and other monomers to create complex polymers used in coatings, paints, and adhesives. ontosight.ai
Table 1: Selected Polymerization Processes Catalyzed by this compound
| Polymer Type | Monomers/Precursors | Role of this compound | Application of Polymer | References |
| Epoxy Resins | Epoxy precursors | Curing agent / Catalyst | Coatings, Adhesives, Composites | pmarketresearch.com |
| Phenolic Resins | Phenol, Formaldehyde | Catalyst | Thermosetting Resins | heyigasglobal.comgoogle.com |
| Poly(p-hydroxystyrene) | p-hydroxystyrene | Catalyst (as BF₃ complex) | Photoresists, Adhesives | cmu.edu |
| Fatty Acid Polymers | Fatty acids, tall-oil, etc. | Catalyst | Coatings, Paints, Adhesives | ontosight.ai |
| Polyolefins | Olefins (e.g., isobutylene) | Catalyst | Synthetic Rubber, Fuel Additives | pmarketresearch.comjy-chemical.comgoogleapis.com |
The this compound complex is utilized as a crosslinking agent, a role that significantly enhances the mechanical and thermal properties of polymers. guidechem.com Crosslinking creates a network structure within the polymer, increasing its rigidity, heat resistance, and hardness.
Patents describe the use of boron trifluoride and its coordination complexes as catalysts in the reaction between phenols and vinylcyclohexene/cyclopentadiene adducts. google.comgoogleapis.com This reaction produces phenolic precursors that are subsequently converted into phenolic allyl ether resins. These resins function as cross-linking agents for polymaleimides, which are used in high-performance applications like electrical laminating and encapsulation formulations. google.comgoogleapis.com The Lewis acid, such as the BF₃ complex, is essential for efficiently driving the initial addition reaction under elevated temperatures. google.com
Role in Specialized Polymerization Processes
Supramolecular Chemistry and Engineered Host-Guest Interactions
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. acs.org The ability of the this compound complex to form stable, well-defined structures makes it a compound of interest in this field, particularly in the context of host-guest chemistry. guidechem.comsmolecule.com
Host-guest chemistry, a central concept in supramolecular science, relies on the complementary shapes, sizes, and chemical properties of a host molecule and a guest molecule. unime.it Many host molecules, such as calixarenes, resorcinarenes, and pillararenes, are themselves synthesized from phenolic units. rsc.orgmdpi.com These macrocycles possess cavities capable of encapsulating smaller guest molecules. rsc.org The this compound complex, with its specific geometry and electronic properties, can be explored as a potential guest for these larger host systems. The interaction between the Lewis acidic boron center and the electron-rich phenol ring creates a unique entity whose binding properties within a supramolecular assembly could lead to the development of novel sensors or responsive materials.
Development of Heterogeneous and Supported Catalytic Systems
While homogeneous BF₃ catalysts are effective, their recovery from reaction mixtures can be problematic, often leading to corrosive byproducts and waste that is environmentally unacceptable on an industrial scale. google.comacademie-sciences.fr To overcome these challenges, significant research has focused on developing heterogeneous and supported catalytic systems. These systems involve anchoring the catalyst to a solid support, which simplifies separation and allows for catalyst recycling.
Silica-supported boron trifluoride has been developed as a mild, solid acid catalyst for reactions such as the alkylation of phenols. researchgate.netyork.ac.uk Studies comparing the homogeneous BF₃ catalyst with the silica-supported version show that the heterogeneous system can offer different selectivity. york.ac.uk For instance, in the alkylation of aryl alcohols, the silica-supported catalyst can selectively promote C-alkylation of ethers, whereas the homogeneous system also leads to ether rearrangement. york.ac.uk This difference is attributed to steric restrictions and the weaker Lewis acidity of the supported system. researchgate.netyork.ac.uk
Another innovative approach is the immobilization of boron trifluoride on polymer supports. Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) has emerged as a non-corrosive, stable, and reusable solid catalyst with strong Lewis acid properties. academie-sciences.fracademie-sciences.fr This heterogeneous catalyst has proven effective in various reactions, including the Pechmann reaction for coumarin (B35378) synthesis and the acylation of alcohols and phenols. academie-sciences.fracademie-sciences.fr The key advantages of such polymer-supported catalysts are the mild reaction conditions and the simplified product purification, as the catalyst can be removed by simple filtration. academie-sciences.fr
Table 2: Comparison of Homogeneous and Heterogeneous BF₃ Catalytic Systems
| Catalyst System | Support Material | Key Advantages | Key Disadvantages | Application Examples | References |
| Homogeneous | None | High activity | Difficult to separate, corrosive waste, catalyst residue | Phenol Alkylation, Polymerization | google.comyork.ac.uk |
| Heterogeneous | Silica (SiO₂) | Easy separation, reusability, altered selectivity | Potentially lower activity, steric hindrance | Selective C-alkylation of ethers | researchgate.netyork.ac.ukd-nb.info |
| Heterogeneous | Polyvinylpolypyrrolidone (PVPP) | Easy separation, reusable, stable, non-corrosive | - | Acylation, Pechmann Reaction | academie-sciences.fracademie-sciences.fr |
Green Chemistry and Sustainable Synthetic Strategies
The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. The development of supported this compound catalysts aligns directly with these principles.
The use of silica-supported and polymer-supported BF₃ systems, such as PVPP-BF₃, exemplifies a green chemistry approach by creating reusable catalysts. academie-sciences.frresearchgate.net This minimizes chemical waste, as the catalyst does not need to be quenched and separated from the product mixture in a way that prevents its reuse. academie-sciences.fr Methods for recovering and recycling BF₃ complex catalysts from industrial processes, such as olefin polymerization, are also crucial for reducing costs and avoiding environmental pollution from catalyst residues. googleapis.comepo.org One patented method describes adsorbing the BF₃ complex from a reaction mixture onto a polyacrylonitrile (B21495) fiber, from which it can be recovered by heating. googleapis.com
Furthermore, BF₃-based catalysts are being explored for the production of bio-based polymers, contributing to a more sustainable materials economy. pmarketresearch.com Another green strategy involves using BF₃ complexes to shorten synthetic pathways, thereby improving atom economy. For instance, the BF₃·Et₂O complex in THF has been shown to be a highly effective system for the stereo- and regioselective glycosylation of phenols, a key reaction in the synthesis of complex carbohydrates, reducing the need for extensive use of protecting groups. rsc.org
Contributions to Complex Molecule and Natural Product Synthesis
The catalytic properties of this compound are highly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its role as a Lewis acid facilitates a range of essential carbon-carbon bond-forming reactions.
The complex is a well-known catalyst for Friedel-Crafts acylation and alkylation reactions, which are fundamental for introducing acyl or alkyl groups onto aromatic rings. This capability is critical in the synthesis of numerous pharmaceutical and agrochemical compounds. pmarketresearch.com For example, BF₃-phenol complexes are utilized in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802), as well as in the synthesis of herbicides and pesticides. pmarketresearch.com
Beyond these classic reactions, the complex and its derivatives are used in more modern synthetic methods. It can be involved as an intermediate or catalyst in Suzuki-Miyaura coupling reactions, hydroxylation reactions, and fluorination reactions. ontosight.ai It also promotes condensation reactions, such as the Pechmann reaction, which is used to synthesize coumarins from phenols and β-keto esters with excellent yields. mdpi.com The synthesis of cannabinoids like tetrahydrocannabinol (THC) has also been achieved using silica-supported boron trifluoride in flow chemistry systems. d-nb.info
Q & A
Q. What are the recommended safety protocols for handling phenol boron trifluoride in laboratory settings?
this compound (BF₃·2C₆H₅OH) is corrosive and releases toxic fumes upon hydrolysis. Essential safety measures include:
- PPE : Use Viton/Butyl gloves and Tychem® BR/CSM protective clothing to prevent skin contact and frostbite from liquid exposure .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation and pulmonary edema .
- Storage : Keep in airtight, corrosion-resistant containers at 0–6°C to prevent decomposition .
- Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to mitigate acidic hydrolysis products .
Q. How is this compound synthesized, and what are its key structural characteristics?
The compound is synthesized by combining boron trifluoride gas (BF₃) with phenol (C₆H₅OH) in a 1:2 molar ratio, forming a stable adduct. Key properties include:
Q. What are the primary applications of this compound as a catalyst in organic synthesis?
It is widely used as a Lewis acid catalyst in:
- Friedel-Crafts Reactions : Facilitates alkylation and acylation by polarizing electrophilic substrates .
- Polymerization : Catalyzes resin synthesis (e.g., dicyclopentadiene phenol resins) via cationic mechanisms .
- Deprotection : Cleaves benzyloxy methyl (BOM) groups in multistep syntheses .
Advanced Research Questions
Q. How does this compound facilitate stereoselective control in complex organic reactions?
The BF₃-phenol adduct modulates reaction pathways through:
- Solvent Coordination : Phenol acts as a stabilizing ligand, reducing BF₃’s Lewis acidity and enabling selective activation of substrates .
- Temperature-Dependent Behavior : Lower temperatures favor tighter ion pairs in cationic polymerizations, enhancing stereoregularity .
- NMR Analysis : ¹⁹F NMR studies reveal dynamic fluorine exchange in BF₃ complexes, correlating with catalytic activity .
Q. What spectroscopic and computational methods validate the mechanistic role of this compound in reaction intermediates?
Advanced methodologies include:
- ¹¹B and ¹⁹F NMR : Track boron coordination geometry and fluorine exchange rates (e.g., coalescence temperatures in BF₃-methanol adducts) .
- DFT Calculations : Model transition states in Friedel-Crafts reactions to predict regioselectivity .
- Mass Spectrometry : Identify intermediates in gas-phase reactions using NIST reference data .
Q. How can the catalytic efficiency of this compound be optimized for industrial-scale polymer synthesis?
Strategies include:
- Supported Catalysts : Immobilize BF₃-phenol on mesoporous silica to enhance recyclability and reduce leaching .
- Co-Catalyst Systems : Combine with ionic liquids (e.g., [BMIM][BF₄]) to stabilize reactive cations and improve yield .
- Kinetic Studies : Monitor reaction exotherms using calorimetry to optimize monomer-to-catalyst ratios .
Q. What are the limitations of this compound in moisture-sensitive reactions, and how can they be mitigated?
Challenges include:
- Hydrolysis Sensitivity : Even trace water degrades the catalyst, producing phenol and HF .
- Mitigation : Use molecular sieves or pre-dry solvents to <10 ppm H₂O. Alternative BF₃ complexes (e.g., BF₃·OEt₂) offer higher moisture tolerance .
Methodological Guidance
Q. How should researchers design experiments to compare this compound with other Lewis acid catalysts?
- Benchmark Reactions : Use standardized Friedel-Crafts alkylation (e.g., toluene methylation) to quantify turnover frequency (TOF) .
- Activation Energy Analysis : Compare Arrhenius plots from kinetic studies to evaluate temperature dependence .
- Green Metrics : Assess waste generation (E-factor) and energy efficiency compared to AlCl₃ or FeCl₃ .
Q. What analytical techniques are critical for characterizing this compound’s stability under reaction conditions?
- TGA/DSC : Measure thermal decomposition thresholds (typically >150°C) .
- IR Spectroscopy : Monitor B-F stretching vibrations (∼1,480 cm⁻¹) to detect structural changes .
- HPLC : Quantify phenol release during hydrolysis to assess catalyst degradation .
Data Contradictions and Research Gaps
Q. Why do conflicting reports exist regarding this compound’s catalytic activity in asymmetric synthesis?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
